molecular formula C19H21Cl2NO3S B5185873 4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine

4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine

Cat. No.: B5185873
M. Wt: 414.3 g/mol
InChI Key: LOVLQZKSLQOKJJ-UHFFFAOYSA-N
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Description

4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and a 3,4-dichloro-2-methoxybenzenesulfonyl group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    Sulfonylation: The 3,4-dichloro-2-methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using 3,4-dichloro-2-methoxybenzenesulfonyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with sodium hydride in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    3,4-Dichloro-2-methoxybenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonyl compounds but lacks the piperidine ring.

Uniqueness

4-Benzyl-1-(3,4-dichloro-2-methoxybenzenesulfonyl)piperidine is unique due to its combined structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

4-benzyl-1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2NO3S/c1-25-19-17(8-7-16(20)18(19)21)26(23,24)22-11-9-15(10-12-22)13-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVLQZKSLQOKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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